molecular formula C17H15N3O2S3 B11643371 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide

Cat. No.: B11643371
M. Wt: 389.5 g/mol
InChI Key: PNCUEXXAJVGZDW-UVTDQMKNSA-N
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Description

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide is a complex organic compound that features a thiazolidinone core, a thiophene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide typically involves the condensation of a thiazolidinone derivative with a thiophene aldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide involves its interaction with various molecular targets. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The thiophene and pyridine rings enhance the compound’s ability to interact with biological membranes and proteins, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)butanamide stands out due to its unique combination of a thiazolidinone core, thiophene ring, and pyridine moiety. This combination enhances its potential biological activity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H15N3O2S3

Molecular Weight

389.5 g/mol

IUPAC Name

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C17H15N3O2S3/c21-15(19-12-4-1-7-18-11-12)6-2-8-20-16(22)14(25-17(20)23)10-13-5-3-9-24-13/h1,3-5,7,9-11H,2,6,8H2,(H,19,21)/b14-10-

InChI Key

PNCUEXXAJVGZDW-UVTDQMKNSA-N

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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